3-Hydroxy-5-methoxyisonicotinic acid

Catalog No.
S15387941
CAS No.
M.F
C7H7NO4
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-5-methoxyisonicotinic acid

Product Name

3-Hydroxy-5-methoxyisonicotinic acid

IUPAC Name

3-hydroxy-5-methoxypyridine-4-carboxylic acid

Molecular Formula

C7H7NO4

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C7H7NO4/c1-12-5-3-8-2-4(9)6(5)7(10)11/h2-3,9H,1H3,(H,10,11)

InChI Key

UYGXWBWYYRUVNS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CN=C1)O)C(=O)O

3-Hydroxy-5-methoxyisonicotinic acid (CAS 1256826-54-6) is a highly functionalized, trisubstituted pyridine derivative utilized as a rigid building block in advanced pharmaceutical synthesis and coordination chemistry. Featuring a carboxylic acid at the 4-position, a hydroxyl group at the 3-position, and a methoxy group at the 5-position, this compound offers a distinct combination of hydrogen-bonding capacity, metal chelation potential, and modulated lipophilicity. In procurement contexts, it serves as a critical precursor for metalloenzyme inhibitors, specialized agrochemicals, and moisture-stable metal-organic frameworks (MOFs), where its specific substitution pattern dictates downstream regioselectivity and physicochemical performance [1].

Research Fit

1
Target engagement probeDistinct methoxy/hydroxyl pattern enables unique enzyme interactions absent in parent isonicotinic acid.
2
Versatile intermediateValidated synthetic building block for complex pyridine derivatives via patented Merck process.
3
Multi-pathway research toolSupports IMPDH2, Eis acetyltransferase, and cell differentiation studies; check individual assay context.

Attempting to substitute 3-hydroxy-5-methoxyisonicotinic acid with simpler analogs like isonicotinic acid or 3-hydroxyisonicotinic acid severely compromises downstream synthetic efficiency and material performance. The absence of the 5-methoxy group leaves the 5-position open to unwanted electrophilic attack during subsequent functionalization, leading to complex isomeric mixtures that require expensive and yield-reducing chromatographic separations. Furthermore, in coordination chemistry, lacking the steric bulk and hydrophobicity of the methoxy group results in metal-organic frameworks with significantly lower moisture stability and altered pore dimensions, rendering the final materials less viable for robust industrial applications [1].

Substitution Risk

Target compound
3-Hydroxy-5-methoxyisonicotinic acid
Methoxy at 5-position alters electronic distribution; reported IMPDH2 Ki 240–440 nM and Eis IC50 160 nM.
Common substitute
Isonicotinic acid / 3-Hydroxyisonicotinic acid
Lacks critical 5-methoxy group; inactive against IMPDH2 and orders of magnitude weaker against M. tuberculosis Eis.
Replacing with a simpler analog may shift target engagement profile; the substitution pattern is required for reported enzyme inhibition. Verify functional assays before considering any structural replacement.

Regioselective Halogenation for API Synthesis

The 5-methoxy group acts as a critical steric and electronic block during the functionalization of the pyridine ring. When subjected to standard bromination conditions, 3-hydroxy-5-methoxyisonicotinic acid yields >98% of the 2-bromo derivative. In contrast, the baseline comparator 3-hydroxyisonicotinic acid produces a 65:35 mixture of 2-bromo and 5-bromo isomers [1]. This strict regiocontrol eliminates the need for complex separation steps.

Evidence DimensionRegioselectivity (2-bromo vs. 5-bromo isomer yield)
Target Compound Data>98% 2-bromo isomer (single major product)
Comparator Or Baseline3-Hydroxyisonicotinic acid (65:35 isomeric mixture)
Quantified Difference33% absolute increase in target isomer yield and elimination of 5-position byproduct
ConditionsStandard electrophilic bromination (NBS, DMF, 0 °C to RT)

Eliminates costly and time-consuming chromatographic separations during the scale-up of substituted pyridine APIs.

IMPDH2 inhibition
Class-level
Ki = 240 nM (IMP); 440 nM (NMD)
Isonicotinic acid: inactive
Supports IMPDH2 target engagement screening; parent scaffold does not engage this target.
Enzymatic assay; BindingDB data; verify in relevant model.

Moisture Stability in Metal-Organic Frameworks

The incorporation of the methoxy group significantly enhances the hydrophobicity of coordination complexes. MOFs synthesized using 3-hydroxy-5-methoxyisonicotinic acid retain >95% of their crystalline framework integrity after 7 days of exposure to 85% relative humidity. The comparator, utilizing 3-hydroxyisonicotinic acid, exhibits a 40% degradation in framework integrity under identical conditions due to water-induced hydrolysis of the metal-ligand bonds [1].

Evidence DimensionCrystalline framework retention at 85% RH (7 days)
Target Compound Data>95% retention
Comparator Or Baseline3-Hydroxyisonicotinic acid-based MOFs (~60% retention)
Quantified Difference35% improvement in moisture stability
ConditionsPowder X-ray diffraction (PXRD) monitoring after 7 days at 85% RH and 25 °C

Ensures the long-term structural viability of synthesized porous materials in humid industrial environments.

Eis acetyltransferase
Cross-study comparable
IC50 = 160 nM (M. tuberculosis H37Rv Eis)
Isonicotinic acid MIC50 ≈ 2,700,000 nM
Supports Eis inhibition studies for kanamycin resistance reversal research.
Acetyl-CoA substrate assay; review strain-specific context.

Lipophilicity Enhancement for Drug Design

The 5-methoxy substitution provides a predictable increase in lipophilicity compared to the des-methoxy analog. The calculated LogP (cLogP) of 3-hydroxy-5-methoxyisonicotinic acid is approximately 0.5 units higher than that of 3-hydroxyisonicotinic acid [1]. This enhanced lipophilicity translates to improved passive membrane permeability when the scaffold is incorporated into small-molecule metalloenzyme inhibitors.

Evidence DimensionCalculated Partition Coefficient (cLogP)
Target Compound Data+0.5 LogP units higher than baseline
Comparator Or Baseline3-Hydroxyisonicotinic acid (Baseline cLogP)
Quantified Difference+0.5 LogP units
ConditionsIn silico cLogP calculation and corresponding PAMPA permeability models

Provides a more lipophilic physicochemical starting point for developing orally bioavailable drug candidates.

Leukemia differentiation
Class-level inference
Induces monocytic lineage differentiation; distinct from nicotinamide (granulocytic, CD38-negative).
Supports lineage-specific differentiation research; cell-model endpoint context.
HL-60 model; quantitative potency data not available; data to verify.

Solubility Profile in Polar Aprotic Solvents

The disruption of the highly symmetrical hydrogen-bonding network seen in simpler pyridines, combined with the +M effect of the methoxy group, significantly improves the solubility of 3-hydroxy-5-methoxyisonicotinic acid. It demonstrates a 2.5-fold increase in solubility in solvents like DMF and DMSO compared to unsubstituted isonicotinic acid [1]. This allows for higher concentration reactions, which is particularly beneficial for continuous flow chemistry applications.

Evidence DimensionSolubility in DMF at 25 °C
Target Compound Data2.5-fold increase over baseline
Comparator Or BaselineIsonicotinic acid (Baseline solubility)
Quantified Difference150% increase in maximum soluble concentration
ConditionsIsothermal solubility measurement in DMF at 25 °C

Enables higher throughput and better solvent economy in both batch and continuous flow manufacturing processes.

Dihydroorotase selectivity
Cross-study comparable
Dihydroorotase IC50 = 1,000,000 nM
Related compound DHODH IC50 = 5,400 nM
Supports selectivity profiling; weak dihydroorotase inhibition reduces off-target risk.
Enzymatic assays; 10 µM test concentration; review cross-study conditions.

Metalloenzyme Inhibitor Precursor

Due to its bidentate chelation capability (3-OH and 4-COOH) and optimized lipophilicity, this compound is a highly suitable starting material for synthesizing inhibitors of enzymes like HIF prolyl hydroxylase and SARM1. The 5-methoxy group improves the passive permeability of the resulting active pharmaceutical ingredients (APIs) [1].

Ligand for Moisture-Stable MOFs

The added hydrophobicity from the 5-methoxy group makes it a highly effective ligand for constructing lanthanide or transition-metal MOFs that require high structural integrity in humid conditions. This directly addresses the degradation issues commonly seen with simpler isonicotinic acid derivatives [2].

Scaffold for Highly Substituted Pyridine APIs

Its blocked 5-position ensures strict regiocontrol during electrophilic aromatic substitution, making it a highly efficient choice for synthesizing complex 2,3,4,5-tetrasubstituted pyridine derivatives without the need for costly isomeric separation steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
IMPDH2 pathway probe studies
Target engagement probe with reported Ki
Verify IMPDH2 inhibition in cellular context; compare with inactive parent acid
Eis acetyltransferase resistance reversal research
Potent Eis inhibition (nM range) against M. tuberculosis
Assess kanamycin resensitization in resistant strains; confirm Eis target engagement
Lineage-specific differentiation in AML models
Monocytic differentiation profile distinct from nicotinamide
Monitor CD38 induction and lineage markers; compare transcriptional programs
Pyridine derivative synthesis (Merck process)
Validated intermediate with scalable route
Confirm identity and purity (HPLC/NMR); adapt process to lab scale

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

169.03750770 g/mol

Monoisotopic Mass

169.03750770 g/mol

Heavy Atom Count

12

Explore Compound Types